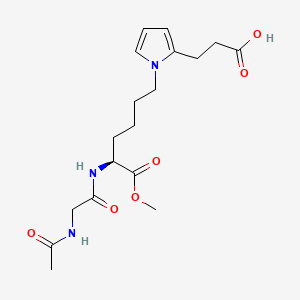

CEP dipeptide 1

描述

(ω-羧乙基)吡咯二肽是一种有效的血管生成化合物。 它在促进血管生成方面表现出强大的活性,并且与年龄相关性黄斑变性的发病机制密切相关

准备方法

合成路线和反应条件

CEP 二肽 1 的合成通常涉及在碱的存在下,氨基酸的 N-羧酸酐与氨基酸酯反应

工业生产方法

CEP 二肽 1 的工业生产可能涉及大规模肽合成技术,例如固相肽合成 (SSPS)。 这种方法允许通过将初始氨基酸锚定到固体支持物上并依次添加受保护的氨基酸来高效且可扩展地生产肽 .

化学反应分析

反应类型

CEP 二肽 1 会发生各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。

还原: 该反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。

常见试剂和条件

氧化: 过氧化氢、高锰酸钾

还原: 硼氢化钠、氢化铝锂

取代: 卤素、亲核试剂

形成的主要产物

从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能生成羧酸,而还原可能生成醇或胺 .

科学研究应用

CEP 二肽 1 具有广泛的科学研究应用,包括:

化学: 用作研究肽合成和反应的模型化合物。

生物学: 研究它在促进血管生成中的作用及其在治疗年龄相关性黄斑变性方面的潜在治疗应用.

作用机制

CEP 二肽 1 通过促进血管生成(从已有血管形成新血管的过程)发挥作用。 该化合物与参与血管生成的分子靶标相互作用,例如血管内皮生长因子 (VEGF) 受体和其他信号通路 . 确切的机制涉及这些受体的激活,导致内皮细胞增殖和迁移,内皮细胞构成血管的内衬 .

相似化合物的比较

生物活性

C-terminally Encoded Peptides (CEPs) are a class of signaling peptides that play crucial roles in plant growth, nutrient acquisition, and developmental processes. This article focuses on the biological activity of CEP dipeptide 1 , analyzing its mechanisms, effects on plant physiology, and potential applications based on recent research findings.

Interaction with Receptors

This compound primarily interacts with the CEP receptor 1 (CEPR1) , which is pivotal in mediating the physiological responses to CEP signaling. This interaction influences various aspects of plant development, including:

- Root Growth Regulation : CEP signaling inhibits primary root growth while promoting lateral root formation and nodulation in legumes. This dual role allows plants to adapt their root architecture in response to nutrient availability .

- Nutrient Uptake : Studies have shown that CEP dipeptides enhance nitrate uptake by upregulating high-affinity nitrate transporters through systemic signaling pathways. The expression of CEP downstream genes (CEPD1 and CEPD2) is crucial for this process, as they facilitate nutrient transport from roots to shoots .

Cross-Talk with Other Hormones

CEP signaling does not operate in isolation; it interacts with other hormonal pathways, particularly cytokinins. The convergence of these pathways allows for a coordinated response to environmental cues, optimizing resource allocation for growth and reproduction .

Root System Architecture

Research indicates that the application of synthetic CEP peptides significantly alters root architecture. Key findings include:

- Inhibition of Primary Root Growth : CEP dipeptide treatment leads to reduced primary root length while promoting lateral root development, enhancing the plant's ability to explore soil for nutrients .

- Nodulation Enhancement : In legumes such as Medicago truncatula, CEP dipeptides stimulate nodulation even under high nitrate conditions, indicating their role in nitrogen fixation processes essential for plant health .

Yield and Reproductive Development

The effects of CEP dipeptides extend to reproductive development:

- Seed Size and Yield : Mutants lacking CEPR1 exhibited significant reductions in yield and seed size, highlighting the importance of CEP signaling in reproductive success. Transgenic complementation with CEPR1 restored normal reproductive traits .

Angiogenic Properties

Interestingly, studies have also explored the angiogenic properties of CEP-modified compounds in animal models. For instance:

- Neovascularization : In vivo assays demonstrated that low concentrations of CEP-modified peptides stimulate blood vessel growth, suggesting potential therapeutic applications in regenerative medicine .

Study 1: Effects on Nitrate Uptake

In a controlled experiment, Arabidopsis plants treated with synthetic CEP dipeptides showed a marked increase in nitrate uptake compared to untreated controls. The expression levels of high-affinity nitrate transporter genes were significantly elevated post-treatment, confirming the role of CEP signaling in nutrient acquisition.

| Treatment | Nitrate Uptake (µmol/g) | High-Affinity Transporter Expression (fold change) |

|---|---|---|

| Control | 5.2 | 1.0 |

| Synthetic CEP | 9.8 | 3.5 |

Study 2: Impact on Root Architecture

A comparative analysis was conducted using various legume species treated with CEP peptides:

| Legume Species | Primary Root Length (cm) | Lateral Roots Count | Nodulation Rate (%) |

|---|---|---|---|

| Control | 15.0 | 10 | 20 |

| Treated with MtCEP1 | 10.0 | 25 | 40 |

These results illustrate the profound impact of CEP dipeptides on root morphology and nodulation.

属性

IUPAC Name |

3-[1-[(5S)-5-[(2-acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O6/c1-13(22)19-12-16(23)20-15(18(26)27-2)7-3-4-10-21-11-5-6-14(21)8-9-17(24)25/h5-6,11,15H,3-4,7-10,12H2,1-2H3,(H,19,22)(H,20,23)(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZGZUAKQLIUCN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCCCN1C=CC=C1CCC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CCCCN1C=CC=C1CCC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。